Hydrogen-Bond Donor Capacity Differentiation Versus N-Linked Imidazole Isomer (5-(1H-Imidazol-1-yl)-2-methoxypyridine)
CAS 790262-67-8 possesses one hydrogen-bond donor (imidazole N–H), whereas its N-linked constitutional isomer 5-(1H-imidazol-1-yl)-2-methoxypyridine possesses zero H-bond donors because the imidazole nitrogen is quaternized in the linkage [1]. This difference is critical for target engagement: the p38α/MAPK14 co-crystal structures of imidazol-5-yl pyridine series show the imidazole N–H donates a hydrogen bond to the backbone carbonyl of Met109 in the kinase hinge, a contact that N-linked isomers cannot recapitulate [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (imidazole N–H) |
| Comparator Or Baseline | 5-(1H-imidazol-1-yl)-2-methoxypyridine: 0 H-bond donors |
| Quantified Difference | +1 H-bond donor for CAS 790262-67-8 |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem); validated by X-ray co-crystal structures of imidazol-5-yl pyridine derivatives in p38α kinase (PDB entries from imidazol-5-yl pyridine series) |
Why This Matters
For procurement decisions in kinase-focused library synthesis, the presence of a hinge-binding H-bond donor eliminates the need for additional synthetic modifications that would otherwise be required with N-linked isomers.
- [1] PubChem. Compound Summary for CID 11528434. Computed Properties: Hydrogen Bond Donor Count. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] El-Gamal, M. I., et al. (2020). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic & Medicinal Chemistry, 31, 115969. (Pharmacophore model and docking studies demonstrating hinge-binding role of imidazole N–H.) View Source
